5-Aminopentanamide
Overview
Description
5-Aminopentanamide is a fatty amide consisting of pentanamide having an amino substituent at the 5-position . It is a conjugate base of a 5-ammoniopentanamide . It is a natural product found in Caenorhabditis elegans .
Synthesis Analysis
5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate . In a study, five different 5AVA biosynthesis pathways were tested, where two directly convert L-lysine to 5AVA and three use cadaverine as an intermediate .Molecular Structure Analysis
The molecular formula of 5-Aminopentanamide is C5H12N2O . Its average mass is 116.162 Da and its monoisotopic mass is 116.094963 Da .Chemical Reactions Analysis
In enzymology, a 5-aminopentanamidase (EC 3.5.1.30) is an enzyme that catalyzes the chemical reaction. 5-aminopentanamide + H2O ⇌ 5-aminopentanoate + NH3 . Thus, the two substrates of this enzyme are 5-aminopentanamide and H2O, whereas its two products are 5-aminopentanoate and NH3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Aminopentanamide is 116.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass is 116.094963011 g/mol and the Monoisotopic Mass is 116.094963011 g/mol . The Topological Polar Surface Area is 69.1 Ų . The Heavy Atom Count is 8 .Scientific Research Applications
Neuroprotective Potential
A study isolated a compound named 2-amino-5-ureidopentanamide from the Parawixia bistriata spider venom, demonstrating its potential as a neuroprotective agent. This compound effectively inhibits synaptosomal uptake of GABA and glycine without affecting Na+, K+, and Ca2+ channels, GABAB receptors, or the γ-aminobutyrate:α-ketoglutarate aminotransferase enzyme. It selectively impacts GABA and glycine transporters, showing minimal effects on monoamines or glutamate transporters. Notably, it crosses the blood-retina barrier, providing protection to retinal layers under ischemic conditions. This research offers insights into neurochemical mechanisms and could pave the way for new neuropharmacological tools (Beleboni et al., 2006).
Potential in Epilepsy Management
Parawixin2, another name for 2-amino-5-ureidopentanamide, was studied for its effects on rats experiencing chemically induced seizures. The compound, acting as a GABA and glycine uptake inhibitor, showed promising results in inhibiting the onset of seizures in a dose-dependent manner. This finding, along with earlier research, suggests the potential of Parawixin2 in developing new antiepileptic drugs (Gelfuso et al., 2013).
Anti-inflammatory Properties in Intestinal Disorders
5-aminosalicylic acid, a drug widely used for treating inflammatory bowel diseases, has been studied for its mechanism of action. It's known to inhibit cytokines and inflammatory mediators. A study indicated that peroxisome proliferator–activated receptor-γ (PPAR-γ) mediates the therapeutic action of 5-aminosalicylic acid in the intestinal effects. This finding helps understand the drug's mode of action and opens doors for therapeutic advancements in treating inflammatory bowel diseases (Rousseaux et al., 2005).
Antitumor Applications
5-aminolevulinic acid, a derivative of 5-aminopentanamide, has shown promising results in the field of oncology. Its application in sonodynamic therapy (SDT) has been studied for the treatment of deep-seated intracranial glioma in rats. The study demonstrated the selective antitumor effect of 5-aminolevulinic acid when used with focused ultrasound, marking a significant advancement in the treatment of malignant glioma (Ohmura et al., 2011).
properties
IUPAC Name |
5-aminopentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIAVLWNTIXJDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331406 | |
Record name | 5-Aminopentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminopentanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Aminopentanamide | |
CAS RN |
13023-70-6 | |
Record name | 5-Aminopentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminopentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminopentanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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